Pangenotypic Potency: Voxilaprevir vs. Glecaprevir and Other PIs in Cell Culture Infectious Virus Assays
In a head-to-head comparison of six clinically relevant HCV NS3/4A protease inhibitors (simeprevir, asunaprevir, paritaprevir, grazoprevir, glecaprevir, and voxilaprevir) using cell culture infectious HCV with genotype 1–6 proteases, only glecaprevir and voxilaprevir demonstrated pan-genotypic activity against the full panel of original genotype 1–6 culture viruses [1]. The study explicitly notes that both compounds showed 'the highest and most uniform activity' among all tested PIs [1].
| Evidence Dimension | Pan-genotypic activity (number of genotypes inhibited at clinically relevant concentrations) |
|---|---|
| Target Compound Data | Active against genotypes 1–6 |
| Comparator Or Baseline | Simeprevir, asunaprevir, paritaprevir, grazoprevir (active against subset only) |
| Quantified Difference | Voxilaprevir and glecaprevir: pan-genotypic (6/6 genotypes); others: <6/6 genotypes |
| Conditions | Cell culture infectious HCV recombinants expressing genotype 1–6 NS3 proteases in Huh-7.5 cells |
Why This Matters
For researchers developing assays or selecting compounds for studies involving diverse HCV genotypes, voxilaprevir's uniform activity across genotypes 1–6 eliminates the need for genotype-specific protease inhibitors and ensures reproducible experimental outcomes.
- [1] Pham LV, et al. HCV genotype 1-6 NS3 residue 80 substitutions impact protease inhibitor activity and promote viral escape. J Hepatol. 2019;70(3):388-397. View Source
